molecular formula C11H19N3O B13315477 N-[3-(1H-Imidazol-1-yl)propyl]-2-methyloxolan-3-amine

N-[3-(1H-Imidazol-1-yl)propyl]-2-methyloxolan-3-amine

Cat. No.: B13315477
M. Wt: 209.29 g/mol
InChI Key: NRCYWNVPMUHBBJ-UHFFFAOYSA-N
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Description

N-[3-(1H-Imidazol-1-yl)propyl]-2-methyloxolan-3-amine is a compound that features an imidazole ring and an oxolane ring The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, while the oxolane ring is a five-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-Imidazol-1-yl)propyl]-2-methyloxolan-3-amine typically involves the condensation of 3-(1H-imidazol-1-yl)propan-1-amine with a suitable oxolane derivative. One common method is the reaction of 3-(1H-imidazol-1-yl)propan-1-amine with 2-methyloxirane under acidic or basic conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-Imidazol-1-yl)propyl]-2-methyloxolan-3-amine can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

    Reduction: The oxolane ring can be reduced to form tetrahydrofuran derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Imidazole N-oxides.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Various substituted amines and amides.

Scientific Research Applications

N-[3-(1H-Imidazol-1-yl)propyl]-2-methyloxolan-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(1H-Imidazol-1-yl)propyl]-2-methyloxolan-3-amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition studies. The compound can also interact with biological membranes, affecting their permeability and function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-Imidazol-1-yl)propan-1-amine: Lacks the oxolane ring but shares the imidazole moiety.

    2-Methyloxirane: Contains the oxolane ring but lacks the imidazole moiety.

    N-(3-Aminopropyl)imidazole: Similar structure but without the oxolane ring.

Uniqueness

N-[3-(1H-Imidazol-1-yl)propyl]-2-methyloxolan-3-amine is unique due to the presence of both the imidazole and oxolane rings, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications compared to compounds containing only one of these rings.

Properties

Molecular Formula

C11H19N3O

Molecular Weight

209.29 g/mol

IUPAC Name

N-(3-imidazol-1-ylpropyl)-2-methyloxolan-3-amine

InChI

InChI=1S/C11H19N3O/c1-10-11(3-8-15-10)13-4-2-6-14-7-5-12-9-14/h5,7,9-11,13H,2-4,6,8H2,1H3

InChI Key

NRCYWNVPMUHBBJ-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCO1)NCCCN2C=CN=C2

Origin of Product

United States

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